molecular formula C17H25N3O16P2 B1207075 UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose

UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose

Cat. No. B1207075
M. Wt: 589.3 g/mol
InChI Key: XBILTLYIKDPORV-UZBREDNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose is a UDP-amino sugar compound having 2-acetamido-2,6-dideoxy-beta-D-xylo-hexopyranosyl-4-ulose as the sugar residue. It is an UDP-amino sugar and a secondary alpha-hydroxy ketone. It derives from an UDP-D-glucosamine. It is a conjugate acid of an this compound(2-).

Scientific Research Applications

Biosynthesis Pathways in Bacteria

Research has shown that UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose is involved in the biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria, with a focus on both Gram-positive and Gram-negative bacteria. The biosynthesis process involves various enzymic reactions and is crucial for producing certain sugar derivatives like talo (pneumosamine) and galacto (fucosamine) derivatives from UDP-D-N-acetylglucosamine, a 2-acetamido sugar (Kneidinger et al., 2003).

Lipopolysaccharide and Capsule Biosynthesis

UDP-N-acetyl-l-fucosamine, a precursor in the biosynthesis of lipopolysaccharide in Pseudomonas aeruginosa and the capsule of Staphylococcus aureus, is synthesized from compounds including UDP-2-acetamido-2,6-dideoxy-beta-D-glucose (Mulrooney et al., 2005).

Enzymatic Inhibition and Bacterial Resistance

Studies have identified certain compounds such as methyl 3-amino-3-deoxy-beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-beta-D-glucopyranoside as inhibitors of specific enzymes that utilize UDP-D-galactose and UDP-2-acetamido-2,6-dideoxy-beta-D-glucose in bacterial processes (Helland et al., 1995).

Role in Bacterial Virulence

This compound is also relevant in the study of the outer core of Yersinia enterocolitica's lipopolysaccharide, which is involved in bacterial resistance and virulence. The synthesis of the outer core involves the conversion of UDP-2-acetamido-2-deoxy-D-glucopyranose to related compounds (Pinta et al., 2009).

Glycan Formation in Gram-Positive Bacteria

The biosynthesis of UDP-d-QuiNAc (N-acetylquinovosamine) in Bacillus cereus involves UDP-2-acetamido-2,6-dideoxy-beta-D-glucose. QuiNAc is a rare amino sugar residue in glycans of some pathogenic gram-negative bacteria, and its presence in gram-positive bacteria like Bacillus cereus highlights the importance of these pathways in bacterial life cycles (Hwang et al., 2015).

properties

Molecular Formula

C17H25N3O16P2

Molecular Weight

589.3 g/mol

IUPAC Name

[(2S,3R,4R,6R)-3-acetamido-4-hydroxy-6-methyl-5-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H25N3O16P2/c1-6-11(23)13(25)10(18-7(2)21)16(33-6)35-38(30,31)36-37(28,29)32-5-8-12(24)14(26)15(34-8)20-4-3-9(22)19-17(20)27/h3-4,6,8,10,12-16,24-26H,5H2,1-2H3,(H,18,21)(H,28,29)(H,30,31)(H,19,22,27)/t6-,8-,10-,12-,13-,14-,15-,16+/m1/s1

InChI Key

XBILTLYIKDPORV-UZBREDNWSA-N

Isomeric SMILES

C[C@@H]1C(=O)[C@@H]([C@H]([C@@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O

SMILES

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O

Canonical SMILES

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose
Reactant of Route 2
UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose
Reactant of Route 3
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UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose
Reactant of Route 4
UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose
Reactant of Route 5
UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose
Reactant of Route 6
Reactant of Route 6
UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose

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